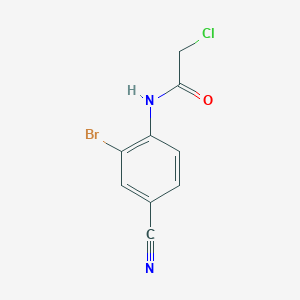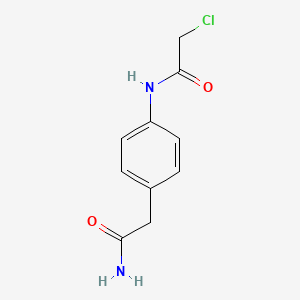![molecular formula C12H12ClN3O B7557531 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide, also known as CPMA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CPMA is a derivative of acetamide and contains a pyrazole ring, which has been found to have various biological activities.
Applications De Recherche Scientifique
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. This compound has also been found to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory conditions such as arthritis.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to have antioxidant and neuroprotective effects. This compound has also been found to modulate the expression of various genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide for lab experiments is its relatively low toxicity compared to other anticancer drugs. This compound has also been found to have good solubility in water, which makes it easier to work with in the lab. However, one limitation of this compound is its instability in aqueous solutions, which can make it difficult to store and use in experiments.
Orientations Futures
There are several future directions for research on 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide. One area of interest is in the development of this compound-based anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Another area of interest is in the development of this compound-based anti-inflammatory drugs. Studies are needed to determine the efficacy and safety of this compound in the treatment of various inflammatory conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify other potential biological activities of this compound.
Méthodes De Synthèse
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide can be synthesized by reacting 2-chloroacetamide with 3-(pyrazol-1-ylmethyl)aniline in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chloro group on the acetamide with the amino group on the aniline, followed by cyclization of the resulting intermediate to form the pyrazole ring.
Propriétés
IUPAC Name |
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-8-12(17)15-11-4-1-3-10(7-11)9-16-6-2-5-14-16/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBPUMNOFBCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-chloroacetyl)amino]-2-methylbenzoate](/img/structure/B7557455.png)
![3-[(2-chloroacetyl)amino]-N,2-dimethylbenzamide](/img/structure/B7557463.png)
![N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B7557466.png)
![Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557479.png)
![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![[2-(4-Fluorophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7557498.png)
![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)



![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)
